molecular formula C19H20O B1268477 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene CAS No. 35684-12-9

1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene

Cat. No. B1268477
CAS RN: 35684-12-9
M. Wt: 264.4 g/mol
InChI Key: QTVHHOAFERRCDG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar ethynyl and methoxy-substituted benzene compounds involves various methods, including Sonogashira cross-coupling reactions, Williamson ether synthesis, and palladium-catalyzed cross-coupling reactions. These methods provide a pathway for attaching ethynyl and methoxy groups to benzene rings, which is fundamental for synthesizing 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene and its derivatives (Wang Yong-jian, 2010).

Molecular Structure Analysis

Molecular structure analysis of related compounds reveals that the positioning of ethynyl and methoxy groups significantly affects the molecular geometry and electronic properties. Crystal structure and X-ray diffraction studies offer insights into the spatial arrangement and bonding patterns, essential for understanding the compound's behavior and reactivity (Ersin Inkaya et al., 2012).

Chemical Reactions and Properties

1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene undergoes various chemical reactions, including electrophilic substitution, nucleophilic addition, and coupling reactions. These reactions are influenced by the electron-donating methoxy group and the electron-withdrawing ethynyl group, leading to a range of derivatives with diverse chemical properties (D. Crich, Mark Smith, 2000).

Physical Properties Analysis

The physical properties of 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene, such as melting point, boiling point, and solubility, are determined by its molecular structure. The presence of the butyl and methoxy groups contributes to its solubility in organic solvents and affects its phase transition temperatures, critical for applications in liquid crystalline materials (W. Norbert et al., 1997).

Chemical Properties Analysis

The chemical properties of 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene, including reactivity towards different types of reagents and stability under various conditions, are influenced by the nature of the substituents on the benzene ring. Studies on similar compounds have shown that the ethynyl group can participate in polymerization reactions, while the methoxy group affects the electron density on the benzene ring, influencing its reactivity in electrophilic aromatic substitution reactions (E. Mochizuki et al., 2000).

Scientific Research Applications

Synthesis and Structural Studies

1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene and its derivatives are primarily used in the synthesis of complex organic compounds. Studies have focused on synthesizing related compounds and analyzing their crystal structures. For instance, Wang Yong-jian (2010) synthesized similar compounds and characterized them through various spectroscopic methods, highlighting their structural aspects and conformation within the benzene ring (Wang Yong-jian, 2010).

Photochemistry and Delocalization of Electron Density

The compound's derivatives have been studied for their photochemical properties. Polyansky et al. (2005) investigated the photochemistry of related compounds, noting the delocalization of electron density through the phenylene-ethynylene structure and observing shifts in vibrational frequencies, which are crucial for understanding the electronic properties of these molecules (Polyansky, Danilov, Voskresensky, Rodgers, Neckers, 2005).

Applications in Molecular Electronics

The relevance of 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene in molecular electronics has been explored. Stuhr-Hansen et al. (2005) discussed the use of aryl bromides as building blocks for molecular wires, highlighting efficient synthetic transformations that are essential for developing molecular electronics (Stuhr-Hansen, Sørensen, Moth‐Poulsen, Christensen, Bjørnholm, Nielsen, 2005).

Polymerization and Mesomorphic Behavior

Another area of research is the polymerization reactions and the mesomorphic behavior of derivatives. Pugh and Percec (1990) synthesized compounds displaying mesomorphic behavior, which is significant for understanding liquid crystalline properties and applications in materials science (Pugh, Percec, 1990).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H315-H319-H413, indicating that it can cause skin irritation, serious eye irritation, and may cause long-lasting harmful effects to aquatic life .

properties

IUPAC Name

1-butyl-4-[2-(4-methoxyphenyl)ethynyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O/c1-3-4-5-16-6-8-17(9-7-16)10-11-18-12-14-19(20-2)15-13-18/h6-9,12-15H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTVHHOAFERRCDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50346622
Record name 1-Butyl-4-[(4-methoxyphenyl)ethynyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene

CAS RN

35684-12-9
Record name 1-Butyl-4-[(4-methoxyphenyl)ethynyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Zong, ZM Zong, MJ Ding, L Zhou, YG Huang… - Fuel, 2009 - Elsevier
A subbitumious coal from Erdos, Inner Mongolia, China, was extracted with isometric CS 2 /tetrahydrofuran mixed solvent. The extracts were separated by silica-gel column …
Number of citations: 87 www.sciencedirect.com

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